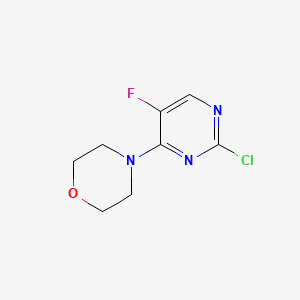

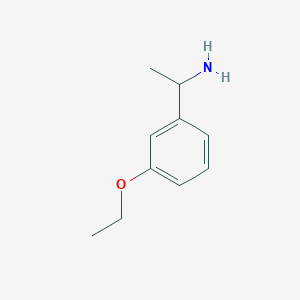

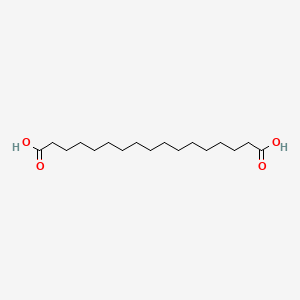

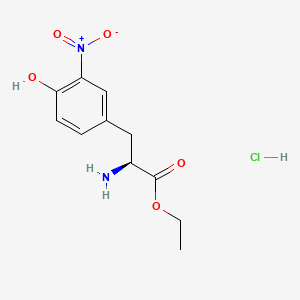

![molecular formula C9H9N3S B1587251 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide CAS No. 61689-98-3](/img/structure/B1587251.png)

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

概要

説明

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve analyzing the compound’s molecular structure using various spectroscopic techniques such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.科学的研究の応用

Synthesis and Biological Evaluation

- Researchers developed an efficient approach for the preparation of S-1H-benzo[d]imidazol-2-yl 2hydrazinylethanethioate and its derivatives, evaluating their biological activity against different strains of bacteria, fungi, and antitubercular agents (Desai, Patel, & Patel, 2016).

Anticancer Applications

- A study synthesized benzimidazoles bearing oxadiazole nucleus as anticancer agents, showing significant to good anticancer activity in vitro (Rashid, Husain, & Mishra, 2012).

Inhibitors for TNF-alpha Converting Enzyme

- Novel benzamides with 2-substituted-1H-benzo[d]imidazol-1-yl)methyl were found to be potent selective inhibitors of TNF-alpha Converting Enzyme (TACE), showing potential for oral bioavailability (Ott et al., 2008).

Antimicrobial Activity

- Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Novel Approaches in Synthesis

- A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles (Veltri et al., 2018).

Anti-Hypertension and Anti-Tumor Effects

- A novel compound was synthesized acting as an AT1 receptor antagonist with both anti-hypertension and anti-tumor effects, showing significant growth inhibition activity (Bao et al., 2015).

Antibacterial and Antifungal Studies

- Studies on novel thiazolidinone and their biological activities included synthesizing compounds that exhibited notable antibacterial and antifungal activities (Bhatt, Nimavat, & Vyas, 2013).

Corrosion Inhibition Studies

- Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, were applied as corrosion inhibitors of carbon steel in acidic medium, showing a significant increase in corrosion inhibition efficiency (Costa et al., 2021).

Fluorescent Probes for Bio-Imaging

- The assembly of a luminescent Zn5 cluster from derivatives of benzo[d]imidazol-2-yl showed potential as a fluorescent probe for bio-imaging, useful in detecting small tumors (Zeng et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.

将来の方向性

This would involve discussing potential future research directions for the compound. This could include potential applications, areas that need further study, and any challenges that need to be overcome.

Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have a different compound in mind or if there’s a specific aspect you’re interested in, feel free to ask!

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMURXFMBQTXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407119 | |

| Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide | |

CAS RN |

61689-98-3 | |

| Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

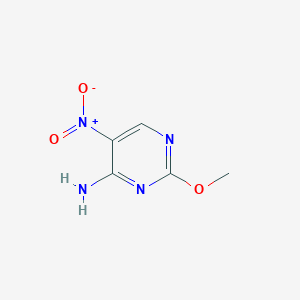

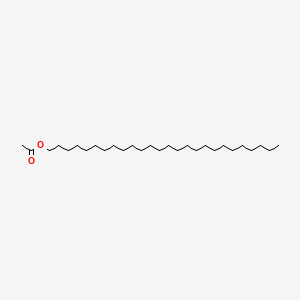

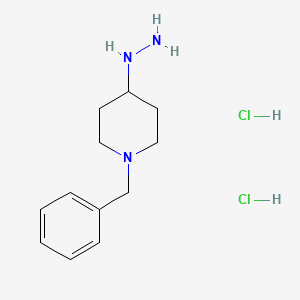

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)